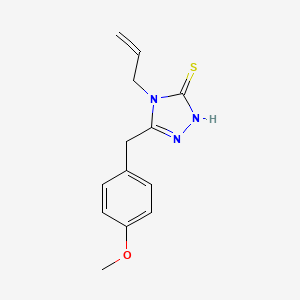

4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Description

4-Allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at position 4, a 4-methoxybenzyl group at position 5, and a thiol (-SH) moiety at position 2. This structure combines electron-donating (methoxy) and hydrophobic (benzyl, allyl) groups, making it a candidate for diverse biological applications, including antioxidant, anticancer, and antimicrobial activities. Its synthesis typically involves cyclization or Schiff base reactions, followed by functionalization of the triazole scaffold .

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-3-8-16-12(14-15-13(16)18)9-10-4-6-11(17-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOUKOSETNCWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358624 | |

| Record name | 5-[(4-Methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69198-37-4 | |

| Record name | 5-[(4-Methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Allyl Group: The allyl group can be introduced via alkylation reactions using allyl halides in the presence of a base such as potassium carbonate.

Attachment of the 4-methoxybenzyl Group: The 4-methoxybenzyl group can be attached through nucleophilic substitution reactions using 4-methoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically use readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide or thiol derivatives.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Sulfides, thiol derivatives

Substitution: Various substituted triazole derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of triazole-thiones exhibit notable anticancer properties. A study highlighted that compounds similar to 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives were tested against human colon cancer (HCT 116) cells, where some showed IC50 values comparable to established anticancer drugs like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A related study indicated that triazole derivatives possess efficacy against a range of bacterial strains and fungi. Specifically, compounds synthesized from triazole-thiones exhibited antibacterial activity equivalent to or greater than standard antibiotics like streptomycin .

Agricultural Applications

Fungicidal Activity

Triazole compounds are known for their fungicidal properties. Research has demonstrated that this compound can inhibit fungal growth in crops, making it a potential candidate for agricultural fungicides. The effectiveness of this compound against various plant pathogens suggests its utility in protecting crops from fungal diseases .

Material Science

Polymerization Initiator

In material science, the compound can act as a polymerization initiator due to its unique chemical structure. Its ability to initiate radical polymerization processes makes it valuable in the development of new polymers with specific properties tailored for industrial applications .

Case Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer properties of triazole derivatives included this compound among other compounds. The results indicated that this compound exhibited an IC50 value of approximately 4.363 μM in HCT 116 cells, showcasing its potential as an effective anticancer agent when compared to doxorubicin .

Case Study 2: Agricultural Efficacy

In trials assessing the fungicidal properties of triazole compounds, this compound was tested against several fungal pathogens affecting crops. Results showed a significant reduction in fungal biomass and spore viability, indicating its effectiveness as a fungicide in agricultural settings .

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazole-3-thiol derivatives are heavily influenced by substituents at positions 4 and 3. Below is a systematic comparison with structurally related compounds:

Structural Analogues and Physicochemical Properties

Biological Activity

4-Allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on anticancer, antibacterial, and anti-inflammatory activities, supported by empirical data and case studies.

- Chemical Formula : C₁₃H₁₅N₃OS

- Molecular Weight : 261.34 g/mol

- CAS Number : 69198-37-4

- Structure : The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. Its efficacy was evaluated against various cancer cell lines using the MTT assay.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Human melanoma (IGR39) | 5.0 | High |

| Triple-negative breast (MDA-MB-231) | 10.0 | Moderate |

| Pancreatic carcinoma (Panc-1) | 15.0 | Low |

The compound exhibited significant cytotoxicity against melanoma cells, with a notable selectivity towards cancerous cells compared to normal cells .

Antibacterial Activity

The compound's antibacterial properties were tested against several bacterial strains, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 75 |

These findings suggest that the compound could serve as a potential lead in antibiotic development .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 78 |

| IL-6 | 83 |

These results indicate that this compound may have therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

- Cytotoxicity Studies : A study involving various derivatives of triazole-thiol compounds highlighted that modifications to the benzyl moiety affected cytotoxicity levels significantly. The most active derivatives were further analyzed for their mechanism of action, suggesting apoptosis induction in cancer cells .

- Mechanism of Action : Research indicates that compounds like this compound may function by inhibiting key enzymes involved in cell proliferation and survival pathways in cancer cells .

- Comparative Studies : In comparative studies with established anticancer agents such as doxorubicin, this triazole derivative showed comparable efficacy with lower toxicity profiles, making it a candidate for further development .

Q & A

Q. What strategies mitigate oxidation of the thiol group during derivatization?

- Methodology :

- Inert Atmosphere : Use Schlenk lines for air-sensitive reactions.

- Protecting Groups : Introduce trityl or acetamidomethyl (Acm) groups pre-derivatization, followed by deprotection with AgNO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.